molecular formula C16H15N5O2S2 B15284179 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

Cat. No.: B15284179
M. Wt: 373.5 g/mol
InChI Key: NEFOBTHISUTFQK-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is a complex organic compound with the molecular formula C16H15N5O2S2 and a molecular weight of 373.4526 g/mol This compound is known for its unique structural features, which include a benzaldehyde moiety, a thiazolopyrimidine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzaldehyde derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, its thiazolopyrimidine ring structure enables it to interact with enzymes and receptors, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (vanillin): A simpler compound with similar functional groups but lacking the thiazolopyrimidine ring.

    3-Allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidine: Shares the thiazolopyrimidine ring but lacks the benzaldehyde moiety.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but varying substituents.

Uniqueness

4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is unique due to its combination of a benzaldehyde moiety, a thiazolopyrimidine ring, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C16H15N5O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

7-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H15N5O2S2/c1-3-6-21-15-13(25-16(21)24)14(17-9-18-15)20-19-8-10-4-5-11(22)12(7-10)23-2/h3-5,7-9,22H,1,6H2,2H3,(H,17,18,20)/b19-8+

InChI Key

NEFOBTHISUTFQK-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C3C(=NC=N2)N(C(=S)S3)CC=C)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C3C(=NC=N2)N(C(=S)S3)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.